molecular formula C27H28N6O3S B612018 bpr1j-097 CAS No. 1327167-19-0

bpr1j-097

货号: B612018
CAS 编号: 1327167-19-0
分子量: 516.61
InChI 键: RRKKHABFIOHAOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BPR1J-097 是一种新型的 Fms 样酪氨酸激酶 3 (FLT3) 小分子抑制剂,FLT3 是一种受体酪氨酸激酶,在骨髓造血干细胞的分化和存活中起着至关重要的作用。 该化合物已显示出对急性髓系白血病 (AML) 细胞,尤其是那些具有 FLT3 突变的细胞,具有有效的抑制活性 .

科学研究应用

BPR1J-097 有多种科学研究应用,包括:

    化学: 该化合物被用作研究 FLT3 抑制剂的结构-活性关系以及开发具有改进特性的新型抑制剂的工具。

    生物学: this compound 用于研究 FLT3 在造血干细胞的分化和存活中的作用,以及研究 FLT3 驱动 AML 的分子机制。

    医学: 该化合物正在开发为治疗 AML 的潜在治疗剂,尤其是在具有 FLT3 突变的患者中。它在临床前研究中显示出令人鼓舞的结果,并且正在临床试验中进一步评估。

    工业: This compound 在制药行业中用作开发新型 FLT3 抑制剂和其他针对癌症的靶向治疗的先导化合物

作用机制

BPR1J-097 通过抑制 FLT3 激酶的活性发挥其作用。该化合物与 FLT3 的 ATP 结合位点结合,阻止下游信号分子(如信号转导子和转录激活因子 5 (STAT5)、Ras、MAPK、PI3K 和 Akt)的磷酸化和激活。 这种抑制导致 FLT3 驱动的 AML 细胞中细胞增殖的抑制和细胞凋亡的诱导 .

生化分析

Biochemical Properties

BPR1J-097 plays a crucial role in biochemical reactions by inhibiting the activity of FLT3 kinase. The compound interacts with FLT3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription 5 (STAT5), Ras, MAPK, PI3K, and Akt . These interactions lead to the suppression of survival and proliferation signals in leukemic cells, making this compound a promising therapeutic agent for AML .

Cellular Effects

This compound has profound effects on various types of cells, particularly leukemic cells. It induces apoptosis in FLT3-driven AML cells by inhibiting FLT3/signal transducer and activator of transcription 5 phosphorylation . This inhibition disrupts cell signaling pathways that are essential for cell survival and proliferation. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its anti-leukemic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of FLT3 kinase, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell survival and proliferation. This compound also triggers apoptosis in FLT3-driven AML cells by disrupting the FLT3/signal transducer and activator of transcription 5 signaling axis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits favorable pharmacokinetic properties, including stability and minimal degradation . Long-term studies have shown that this compound maintains its inhibitory activity against FLT3 and continues to induce apoptosis in leukemic cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine xenograft models of FLT3-driven AML, this compound demonstrated dose-dependent tumor growth inhibition and regression . Higher doses of this compound resulted in more pronounced anti-tumor effects, although toxic or adverse effects were observed at excessively high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and efficacy in inhibiting FLT3 kinase activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as leukemic cells, where it exerts its inhibitory effects on FLT3 kinase . The distribution of this compound is crucial for its therapeutic efficacy and overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FLT3 kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to FLT3 to effectively inhibit its kinase activity . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

准备方法

BPR1J-097 的合成涉及多个步骤,从核心磺酰胺药效团的制备开始。合成路线通常包括以下步骤:

化学反应分析

BPR1J-097 会经历几种类型的化学反应,包括:

在这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应产生的主要产物通常是具有修饰生物活性的 this compound 衍生物 .

相似化合物的比较

BPR1J-097 在 FLT3 抑制剂中是独一无二的,因为它具有有效的抑制活性以及良好的药代动力学特性。类似的化合物包括:

    BPR1J-340: 另一种具有类似作用机制但药代动力学特性不同的 FLT3 抑制剂。

    昆沙利替尼: 一种众所周知的 FLT3 抑制剂,已得到广泛研究,目前正在临床用于治疗 AML。

    米哚妥林: 另一种用于治疗 AML 的 FLT3 抑制剂。

This compound 因其对 FLT3 的高选择性和对 FLT3 驱动的 AML 细胞的有效抑制活性而脱颖而出 .

属性

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bpr1j-097
Reactant of Route 2
bpr1j-097
Reactant of Route 3
Reactant of Route 3
bpr1j-097
Reactant of Route 4
Reactant of Route 4
bpr1j-097
Reactant of Route 5
Reactant of Route 5
bpr1j-097
Reactant of Route 6
Reactant of Route 6
bpr1j-097
Customer
Q & A

Q1: What makes BPR1J-097 a potential therapeutic agent for AML?

A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。